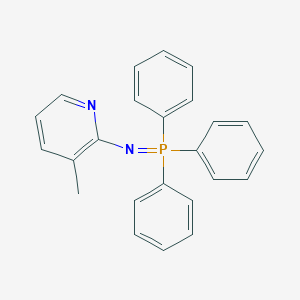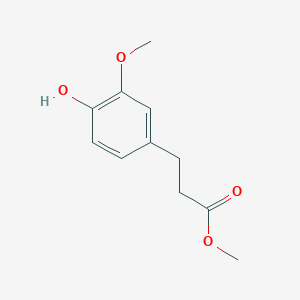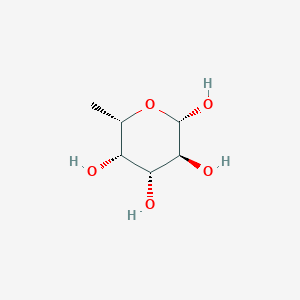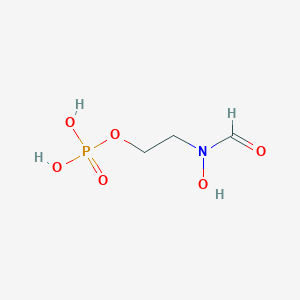
3-Carbamylthioalanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Carbamylthioalanine is a naturally occurring amino acid derivative that has been found to have various biochemical and physiological effects. It is synthesized in the body through the metabolic breakdown of the amino acid, methionine.
Wirkmechanismus
The exact mechanism of action of 3-Carbamylthioalanine is not fully understood. However, it is believed to exert its effects through the inhibition of various enzymes and signaling pathways involved in inflammation, oxidative stress, and cell proliferation.
Biochemische Und Physiologische Effekte
3-Carbamylthioalanine has been shown to have various biochemical and physiological effects. It has been found to inhibit the activity of the enzyme, methionine adenosyltransferase (MAT), which is involved in the synthesis of SAM. This leads to a decrease in SAM levels, which in turn reduces the production of reactive oxygen species (ROS) and pro-inflammatory cytokines. 3-Carbamylthioalanine has also been shown to increase the activity of the enzyme, cystathionine gamma-lyase (CSE), which is involved in the metabolism of homocysteine. This leads to a decrease in homocysteine levels, which is associated with a reduced risk of cardiovascular disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 3-Carbamylthioalanine in lab experiments is its ability to inhibit the activity of MAT and reduce SAM levels. This makes it a useful tool for studying the role of SAM in various biological processes. However, one of the limitations of using 3-Carbamylthioalanine is its potential toxicity at high concentrations. Careful dose optimization is required to ensure that the concentrations used in lab experiments are non-toxic.
Zukünftige Richtungen
There are several future directions for the study of 3-Carbamylthioalanine. One direction is to further elucidate its mechanism of action and identify its molecular targets. This will help to better understand its therapeutic potential and identify new targets for drug development. Another direction is to investigate its potential use as a biomarker for various diseases. It has been shown to be elevated in certain cancers and may be a useful diagnostic tool. Finally, further studies are needed to investigate its safety and efficacy in clinical trials.
Conclusion:
In conclusion, 3-Carbamylthioalanine is a naturally occurring amino acid derivative that has been found to have various biochemical and physiological effects. It is synthesized in the body through the metabolic breakdown of methionine and has potential therapeutic applications for the treatment of various diseases. Further research is needed to fully understand its mechanism of action and identify its molecular targets.
Synthesemethoden
3-Carbamylthioalanine is synthesized in the body through the metabolic breakdown of methionine. Methionine is first converted to S-adenosylmethionine (SAM), which then undergoes a series of reactions to produce S-methyl-5'-thioadenosine (MTA). MTA is further metabolized to produce 3-Carbamylthioalanine.
Wissenschaftliche Forschungsanwendungen
3-Carbamylthioalanine has been extensively studied for its potential therapeutic applications. It has been found to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases such as cancer, diabetes, and cardiovascular diseases. It has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Eigenschaften
IUPAC Name |
2-amino-3-carbamoylsulfanylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2O3S/c5-2(3(7)8)1-10-4(6)9/h2H,1,5H2,(H2,6,9)(H,7,8) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOAUVDYBDJTJJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)SC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N2O3S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.19 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Carbamylthioalanine | |
CAS RN |
2072-71-1 |
Source


|
| Record name | S-Carbamoylcysteine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102498 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

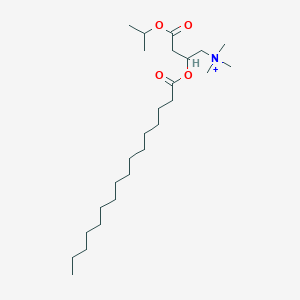
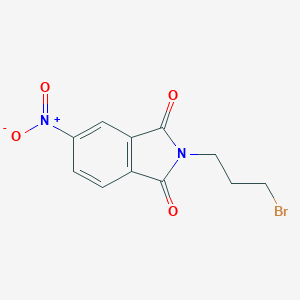
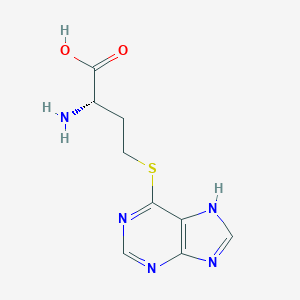
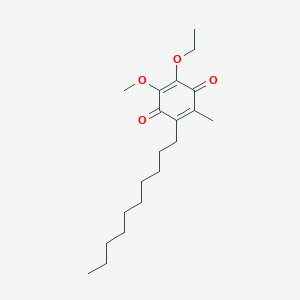
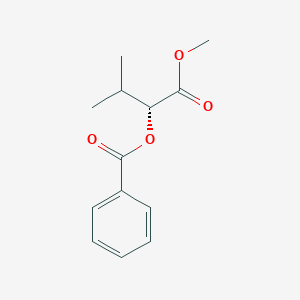
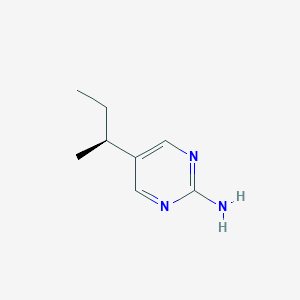
![(E)-4-[2-[3-hydroxy-4-[(4Z,6E,12E,14E)-10-hydroxy-3,15-dimethoxy-7,9,11,13-tetramethyl-16-oxo-1-oxacyclohexadeca-4,6,12,14-tetraen-2-yl]pentan-2-yl]-2-methoxy-5,6-dimethyloxan-4-yl]oxy-4-oxobut-2-enoic acid](/img/structure/B136780.png)
